molecular formula C40H36O3P2Pd+2 B13776940 Acetyl acetate;palladium(2+);triphenylphosphanium

Acetyl acetate;palladium(2+);triphenylphosphanium

Cat. No.: B13776940
M. Wt: 733.1 g/mol
InChI Key: CAWANQNFQVRVIQ-UHFFFAOYSA-P
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Description

Acetyl acetate;palladium(2+);triphenylphosphanium is a complex compound that combines the properties of acetyl acetate, palladium(2+), and triphenylphosphanium. This compound is known for its catalytic properties and is widely used in various chemical reactions, particularly in organic synthesis and industrial applications.

Preparation Methods

The preparation of acetyl acetate;palladium(2+);triphenylphosphanium typically involves the reaction of palladium acetate with triphenylphosphine in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete dissolution and interaction of the reactants. Industrial production methods may involve the use of polymer-supported triphenylphosphine-palladium acetate complexes, which can be reused multiple times without significant loss of activity .

Chemical Reactions Analysis

Acetyl acetate;palladium(2+);triphenylphosphanium undergoes various types of chemical reactions, including:

Common reagents used in these reactions include molecular sieves, potassium formate, and various reducing agents. The major products formed from these reactions are typically amines, which are valuable intermediates in the synthesis of pharmaceuticals, textiles, and other industrial products .

Scientific Research Applications

Acetyl acetate;palladium(2+);triphenylphosphanium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of acetyl acetate;palladium(2+);triphenylphosphanium involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The triphenylphosphanium ligand stabilizes the palladium center, enhancing its catalytic activity. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound acts by lowering the activation energy of the reaction, thereby increasing the reaction rate .

Comparison with Similar Compounds

Acetyl acetate;palladium(2+);triphenylphosphanium can be compared with other palladium-based catalysts, such as:

The uniqueness of this compound lies in its combination of ligands, which provides a balance of stability and reactivity, making it suitable for a wide range of catalytic applications .

Properties

Molecular Formula

C40H36O3P2Pd+2

Molecular Weight

733.1 g/mol

IUPAC Name

acetyl acetate;palladium(2+);triphenylphosphanium

InChI

InChI=1S/2C18H15P.C4H4O3.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3(5)7-4(2)6;/h2*1-15H;1-2H2;/q;;-2;+2/p+2

InChI Key

CAWANQNFQVRVIQ-UHFFFAOYSA-P

Canonical SMILES

[CH2-]C(=O)OC(=O)[CH2-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Pd+2]

Origin of Product

United States

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